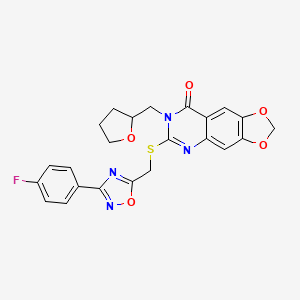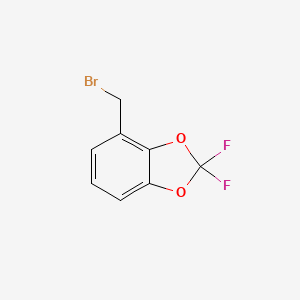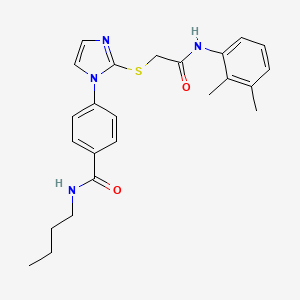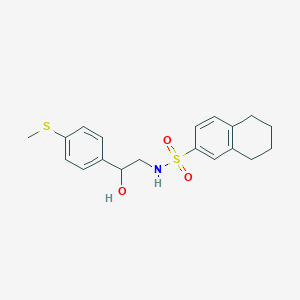![molecular formula C9H14O2 B2693690 (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid CAS No. 2248216-45-5](/img/structure/B2693690.png)
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research to study the effects of GABAergic neurotransmission.
Mécanisme D'action
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid blocks the GABA receptor by binding to the same site as GABA but with higher affinity. GABA receptor activation leads to the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. This compound prevents the influx of chloride ions, leading to increased neuronal excitability and the manifestation of seizures.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases the release of excitatory neurotransmitters such as glutamate and aspartate, leading to increased neuronal excitability. This compound also increases the release of several neuropeptides such as substance P, which are involved in pain perception. This compound has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased levels of cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a potent antagonist of the GABA receptor and is widely used in scientific research to study the effects of GABAergic neurotransmission. Its advantages include its high potency, specificity, and availability. However, this compound has several limitations. It is toxic and can cause seizures, which limits its use in vivo. This compound is also unstable and requires careful handling and storage.
Orientations Futures
There are several future directions for the study of (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid. One direction is the development of more potent and selective GABA receptor antagonists. Another direction is the study of the role of GABA in neurological disorders such as epilepsy, anxiety, and depression. This compound can be used to study the effects of GABA dysfunction in these disorders. The study of the biochemical and physiological effects of this compound can also lead to the development of new treatments for pain and stress-related disorders.
Conclusion:
In conclusion, this compound is a potent antagonist of the GABA receptor and is widely used in scientific research to study the effects of GABAergic neurotransmission. Its synthesis method is complex, and it has several advantages and limitations for lab experiments. This compound has several biochemical and physiological effects, and its study can lead to the development of new treatments for neurological disorders. There are several future directions for the study of this compound, and its role in scientific research is crucial.
Méthodes De Synthèse
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can be synthesized by the reaction of norbicuculline with bromine in acetic acid. Norbicuculline can be obtained from the plant Dicentra cucullaria, commonly known as Dutchman's breeches. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is widely used in scientific research to study the effects of GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction is associated with several neurological disorders such as epilepsy, anxiety, and depression. This compound blocks the GABA receptor, leading to increased excitability of neurons and the manifestation of seizures. This compound is also used to study the role of GABA in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
(2S)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLMRNKWJUCOR-MBNAKOSBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693609.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)
![2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2693612.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/no-structure.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)



